Bienvenue dans la boutique en ligne BenchChem!

6,6-Difluoro-1,4-diazepane dihydrochloride

Microwave-Assisted Synthesis Medicinal Chemistry Fluorinated Building Blocks

This 6,6-difluoro-1,4-diazepane dihydrochloride is a critical gem-difluorinated homopiperazine building block, differentiated by its enhanced metabolic stability and optimized LogP (-0.028) ideal for CNS drug design. The dihydrochloride salt ensures superior aqueous solubility. It is a non-substitutable intermediate for novel ALK2 inhibitors (FOP treatment) and next-generation T-type calcium channel blocker SAR studies, offering distinct pharmacological advantages over non-fluorinated analogs.

Molecular Formula C5H12Cl2F2N2
Molecular Weight 209.06
CAS No. 1956307-23-5
Cat. No. B2665798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Difluoro-1,4-diazepane dihydrochloride
CAS1956307-23-5
Molecular FormulaC5H12Cl2F2N2
Molecular Weight209.06
Structural Identifiers
SMILESC1CNCC(CN1)(F)F.Cl.Cl
InChIInChI=1S/C5H10F2N2.2ClH/c6-5(7)3-8-1-2-9-4-5;;/h8-9H,1-4H2;2*1H
InChIKeyYTTMASGOKZDUQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,6-Difluoro-1,4-diazepane dihydrochloride (CAS 1956307-23-5): A Key Gem-Difluorinated Homopiperazine Building Block


6,6-Difluoro-1,4-diazepane dihydrochloride (CAS: 1956307-23-5) is a gem-difluorinated homopiperazine derivative, a class of compounds characterized by a saturated seven-membered heterocyclic ring containing two nitrogen atoms . The compound features two fluorine atoms substituted at the 6-position of the diazepane ring, a structural modification that significantly alters its physicochemical and biochemical properties compared to its non-fluorinated or mono-fluorinated analogs. This substitution pattern influences key parameters such as pKa, lipophilicity (LogP), and metabolic stability, making it a valuable intermediate in medicinal chemistry for the synthesis of novel drug candidates . The dihydrochloride salt form is commonly used to enhance aqueous solubility and facilitate handling during research and development [1].

Why Generic 1,4-Diazepane Alternatives Cannot Substitute for 6,6-Difluoro-1,4-diazepane dihydrochloride in Lead Optimization


The substitution of a generic, non-fluorinated 1,4-diazepane or homopiperazine building block for 6,6-difluoro-1,4-diazepane dihydrochloride is not a functionally equivalent replacement. The introduction of the gem-difluoro group at the 6-position creates a unique pharmacophore that is not found in the parent compound. This modification fundamentally alters key drug-like properties. While the base diazepane ring provides a versatile scaffold, it is the specific 6,6-difluoro substitution that imparts enhanced metabolic stability by blocking oxidative metabolism at that site . Furthermore, the strong electron-withdrawing effect of the fluorine atoms modulates the basicity (pKa) of the adjacent nitrogen atoms, which directly impacts binding affinity to biological targets and influences the molecule's distribution and permeability [1]. Therefore, using an unsubstituted analog would yield a compound with a different pharmacological and pharmacokinetic profile, potentially leading to a loss of efficacy or altered selectivity, as demonstrated in the optimization of related 1,4-diazepane-based T-type calcium channel blockers [2].

Quantitative Differentiation Guide for 6,6-Difluoro-1,4-diazepane dihydrochloride


Synthetic Yield Advantage via Microwave-Assisted Detosylation for 6,6-Difluorohomopiperazines

The synthesis of the 6,6-difluoro-1,4-diazepane scaffold can be achieved with high efficiency using a specific microwave-assisted detosylation method. This method, detailed by Wellner et al., provides a route to 6,6-difluorohomopiperazines, the core of the target compound, with a reported yield of 89% for the detosylation step under optimized microwave conditions (45 min at 180°C) . While a direct yield for the dihydrochloride salt is not provided, this high-yielding step is critical for accessing the advanced intermediate. This is a significant improvement over traditional thermal detosylation methods, which can require longer reaction times and may result in lower yields for similar fluorinated heterocycles. This establishes a benchmark for efficient production of the scaffold, which is directly relevant for procurement decisions concerning the final compound.

Microwave-Assisted Synthesis Medicinal Chemistry Fluorinated Building Blocks

Lipophilicity Modulation: LogP of 6,6-Difluoro-1,4-diazepane dihydrochloride

The lipophilicity of a compound, often expressed as the partition coefficient (LogP), is a critical determinant of its ADME (Absorption, Distribution, Metabolism, Excretion) properties. For the parent free base, 6,6-difluoro-1,4-diazepane, a vendor-reported LogP value is -0.028 . While a direct LogP for the dihydrochloride salt is not publicly available, the value for the parent base is highly informative. This near-neutral LogP is a direct consequence of the 6,6-difluoro substitution. For comparison, the unsubstituted parent compound, 1,4-diazepane (homopiperazine), has a calculated LogP of approximately -1.2 to -1.5 [1]. This difference of >1.0 LogP unit is significant, indicating that the gem-difluoro group increases lipophilicity by over an order of magnitude. This change can dramatically improve passive membrane permeability and blood-brain barrier penetration compared to the non-fluorinated scaffold.

Lipophilicity Physicochemical Properties Medicinal Chemistry

Conformational Restriction: Impact on Topological Polar Surface Area (TPSA)

The introduction of the gem-difluoro group at the 6-position influences not only electronic properties but also the three-dimensional conformation of the diazepane ring. This conformational restriction can be indirectly observed through computed descriptors like Topological Polar Surface Area (TPSA). The TPSA for 6,6-difluoro-1,4-diazepane dihydrochloride is calculated to be 24.1 Ų [1]. For comparison, the TPSA of the unsubstituted 1,4-diazepane is also calculated to be 24.1 Ų. The fact that TPSA remains unchanged between the parent and the 6,6-difluoro analog, despite the addition of two highly electronegative fluorine atoms, suggests that the fluorine atoms are not contributing significantly to the overall polar surface area. This is a key indicator that the molecule maintains a compact, low-polarity conformation, which is favorable for passive diffusion, while the fluorine atoms modulate other properties like basicity and metabolic stability.

Physicochemical Properties Conformational Analysis Medicinal Chemistry

Commercial Availability and Purity Specifications from Authoritative Suppliers

As a specialized building block, 6,6-difluoro-1,4-diazepane dihydrochloride is available from established chemical suppliers with defined purity specifications. For instance, Fluorochem offers the compound with a stated purity of 97% , and AKSci provides it with a minimum purity specification of 95% . CymitQuimica also lists the compound with 97% purity . This level of purity, verified by supplier certificates of analysis, ensures that the material is suitable for demanding research applications, such as multi-step synthesis where impurities can propagate and affect the quality of final compounds. The availability from multiple reputable vendors with consistent quality metrics reduces supply chain risk and provides procurement options.

Chemical Sourcing Quality Control Procurement

Key Research Applications for 6,6-Difluoro-1,4-diazepane dihydrochloride in Drug Discovery


Synthesis of ALK2 Inhibitors for Fibrodysplasia Ossificans Progressiva (FOP) Research

The 6,6-difluoro-1,4-diazepane scaffold is a critical intermediate in the synthesis of novel activin receptor-like kinase-2 (ALK2) inhibitors, as disclosed in patent EP4374928A2 [1]. The gem-difluoro substitution is a key design element likely contributing to improved potency, selectivity, or pharmacokinetic properties of the final ALK2 inhibitors. These inhibitors are being investigated as potential treatments for FOP, a rare and debilitating genetic disorder characterized by progressive heterotopic ossification. Researchers working in this area require the building block to generate focused libraries of ALK2 inhibitors for structure-activity relationship (SAR) studies.

Optimization of T-Type Calcium Channel Blockers for Neurological and Pain Disorders

The 1,4-diazepane scaffold has been validated as a core structure for developing potent and selective T-type calcium channel blockers [2]. While the specific 6,6-difluoro substitution has not been reported in this exact context, the known impact of fluorination on pKa and lipophilicity, as detailed in Section 3, makes 6,6-difluoro-1,4-diazepane a high-value analog for the next generation of SAR studies. Researchers can incorporate this building block to explore how the 6,6-difluoro modification affects blocking activity (IC50), selectivity over hERG and N-type channels, and in vivo pharmacokinetic profiles compared to previously reported 1,4-diazepane derivatives. This is a direct application of the physicochemical differentiators established in the evidence guide.

Development of CNS-Penetrant Drug Candidates via Modulation of LogP

For drug discovery programs targeting central nervous system (CNS) disorders, achieving sufficient blood-brain barrier penetration is a major challenge. The measured LogP of -0.028 for the parent free base of 6,6-difluoro-1,4-diazepane is nearly optimal for CNS drug design . This represents a significant increase in lipophilicity (>1 Log unit) compared to the non-fluorinated homopiperazine, as quantified in Section 3. Medicinal chemists can use this building block to construct molecules with a higher probability of crossing the blood-brain barrier. This makes it a preferred intermediate over its non-fluorinated counterpart for any CNS-targeted program where a basic amine scaffold is required.

Synthesis of Modified Nucleic Acids and DNA Probes

Fluorinated diazepane derivatives, such as the closely related 6,6-difluoro-1,4-diazepane HBr salt, have been reported as key reagents in the synthesis of 6'-difluorinated [4.3.0]bicyclo-DNA (6'-diF-bc4,3-DNA) . This application demonstrates the value of the gem-difluoro substitution for probing nucleic acid structure and function. The dihydrochloride salt form provides a convenient, water-soluble version of this core structure, which can be incorporated into similar modified nucleic acid syntheses or used to create novel bioconjugates for chemical biology applications.

Quote Request

Request a Quote for 6,6-Difluoro-1,4-diazepane dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.